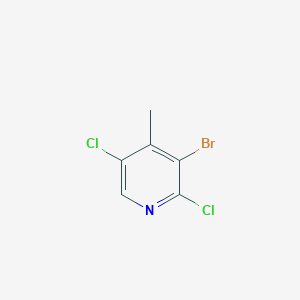

3-Bromo-2,5-dichloro-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

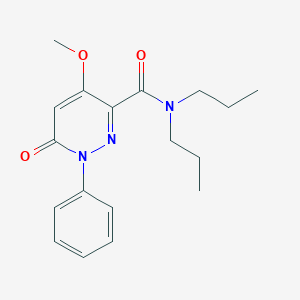

3-Bromo-2,5-dichloro-4-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Halogen Atom Migration in Halogeno-Derivatives of Pyridine : Hertog and Schogt (2010) explored the migration of halogen atoms in derivatives of dihydroxypyridine, specifically observing the transformation of 3-bromo-2,4-dihydroxypyridine into 5-bromo-3-chloro-2,4-dihydroxypyridine. This study underscores the dynamic nature of halogen atoms in such compounds and their potential applications in chemical synthesis (H. J. Hertog & J. C. Schogt, 2010).

Amination of Dibromopyridines : The amination process of isomeric dibromopyridines, including those similar to 3-Bromo-2,5-dichloro-4-methylpyridine, was studied by Streef and Hertog (2010). They investigated the reaction with potassium amide in liquid ammonia, revealing the formation of diaminopyridines and their potential applications in various chemical reactions (J. Streef & H. J. Hertog, 2010).

Halogen/Halogen Displacement in Pyridines : A study by Schlosser and Cottet (2002) demonstrated the silyl-mediated halogen/halogen displacement in pyridines, including compounds related to this compound. This process is crucial for understanding the chemical behavior and reactivity of halogenated pyridines (M. Schlosser & F. Cottet, 2002).

Synthesis of Schiff Base Compounds : In 2008, a study by Wang, Nong, Sht, and Qi synthesized a new Schiff base compound using a process that involved this compound. This research highlights the compound's role in forming complex molecules with potential applications in biochemistry and materials science (Wang, Nong, Sht, & Qi, 2008).

Use as a Pyridyne Precursor : Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor to 2,3-pyridyne, which is structurally similar to this compound. This precursor is significant for its regioselective reactions with other compounds, illustrating its utility in synthetic chemistry (M. Walters, P. Carter, & Satyajit Banerjee, 1992).

Selective Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) investigated the selective functionalization of dichloropyridines at various sites, providing insights into the reactivity and potential applications of compounds like this compound in organic synthesis (E. Marzi, A. Bigi, & M. Schlosser, 2001).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-2,5-dichloro-4-methylpyridine” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could potentially affect the pathways involving carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially facilitate the formation of new carbon–carbon bonds .

properties

IUPAC Name |

3-bromo-2,5-dichloro-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSPDXCNYJFTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)

![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)